2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, characterized by the presence of two methyl groups, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,3-dimethylbenzene (xylene) followed by sulfonation and chlorination. The general steps are as follows:
Nitration: 2,3-Dimethylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group.
Chlorination: Finally, the sulfonic acid derivative is chlorinated using thionyl chloride (SOCl2) to form the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like AlCl3 are commonly used.
Nucleophilic Substitution: Amines and alcohols are typical nucleophiles used in these reactions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or iron powder in acidic medium are employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Amino Derivatives: Produced by the reduction of the nitro group.
Scientific Research Applications
2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a reagent in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The reactivity of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This group can react with nucleophiles to form sulfonamide bonds, a key reaction in many synthetic processes. The nitro group also influences the reactivity by withdrawing electrons from the benzene ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 2,4-Dimethylbenzenesulfonyl chloride
Uniqueness
2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro and sulfonyl chloride groups) substituents provides a unique balance that influences its chemical behavior.
Properties
IUPAC Name |
2,3-dimethyl-6-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)8(6(5)2)15(9,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGLZXKSAJVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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